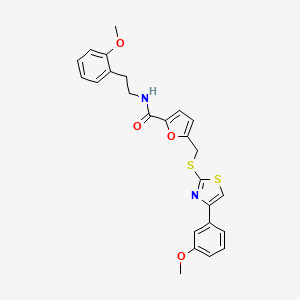

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4S2/c1-29-19-8-5-7-18(14-19)21-16-33-25(27-21)32-15-20-10-11-23(31-20)24(28)26-13-12-17-6-3-4-9-22(17)30-2/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZIKURQIIOIQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCCC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide, with the CAS number 1105210-12-5, is a complex organic compound featuring multiple functional groups that contribute to its biological activity. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O4S2, with a molecular weight of 480.6 g/mol. Its structure includes a furan ring, a thiazole moiety, and methoxyphenethyl groups, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1105210-12-5 |

| Molecular Formula | C25H24N2O4S2 |

| Molecular Weight | 480.6 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Research indicates that compounds similar to N-(2-methoxyphenethyl)-5-(((4-(3-methoxyphenyl)thiazol-2-yl)thio)methyl)furan-2-carboxamide may exhibit various mechanisms of action, including:

- Enzyme Inhibition : The thiazole ring is often associated with the inhibition of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : The methoxyphenethyl group may interact with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. The compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. For instance:

- Study Findings : In vitro assays demonstrated that related thiazole compounds significantly reduced the viability of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

Thiazole derivatives have also been noted for their anti-inflammatory effects:

- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, reducing inflammation in models of arthritis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity:

- Research Evidence : Preliminary studies indicate that related compounds exhibit antibacterial properties against Gram-positive bacteria, suggesting a possible application in treating infections .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

- Anti-inflammatory Research :

- Antimicrobial Testing :

Comparación Con Compuestos Similares

Structural Features and Physicochemical Properties

The following table compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Core Heterocycles : The target compound’s furan-carboxamide distinguishes it from thiophene-carboxamide analogs (e.g., ), which may alter electron distribution and binding affinity.

- Substituent Effects : Methoxy groups in the target compound likely enhance solubility compared to nitro () or trifluoromethyl () groups, which increase lipophilicity.

- Purity/Yield : Analogs with nitro groups () show variable purity (42–99%), suggesting synthetic challenges in stabilizing electron-withdrawing substituents.

Antibacterial Activity:

- The nitro group may act as a redox-active moiety .

- The target compound lacks a nitro group but includes methoxy substituents, which could reduce cytotoxicity while maintaining moderate activity.

Anticancer Activity:

- Thiazole derivatives () show potent activity against HepG-2 cells (IC₅₀: 1.61–1.98 µg/mL). The thioamide and hydrazone groups in these compounds may chelate metal ions critical for cancer cell proliferation .

Structural-Activity Relationships (SAR):

- Thioether vs. Thioamide : The target compound’s thioether linkage (C–S–C) may confer metabolic stability compared to thioamide (C–S–NH) analogs (), which are prone to hydrolysis.

- Methoxy Positioning : The 3-methoxyphenyl group on the thiazole ring (target) may enhance π-π stacking with aromatic residues in target proteins compared to 4-substituted analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.